

Application Notes and Protocols for High-Throughput Screening of Dihydrodiol-Ibrutinib Activity

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Compound of Interest

Compound Name: *Dihydrodiol-Ibrutinib*

Cat. No.: *B565860*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. Following administration, Ibrutinib is metabolized in the liver, primarily by cytochrome P450 3A4/5, into several metabolites.^{[1][2][3]} One of the principal active metabolites is **Dihydrodiol-Ibrutinib** (also known as PCI-45227 or M37).^{[1][2][3]} Understanding the biological activity of this metabolite is crucial for a comprehensive assessment of Ibrutinib's overall therapeutic effect and potential off-target activities. **Dihydrodiol-Ibrutinib** has been reported to have approximately 15 times lower inhibitory activity against BTK compared to its parent compound, Ibrutinib.^{[1][4][5]}

These application notes provide detailed protocols for high-throughput screening (HTS) assays to quantify and characterize the activity of **Dihydrodiol-Ibrutinib**. The described methods are suitable for academic and industrial laboratories involved in drug discovery, pharmacology, and translational medicine. They include both biochemical and cell-based assays to provide a multifaceted evaluation of the compound's inhibitory potential.

Data Presentation

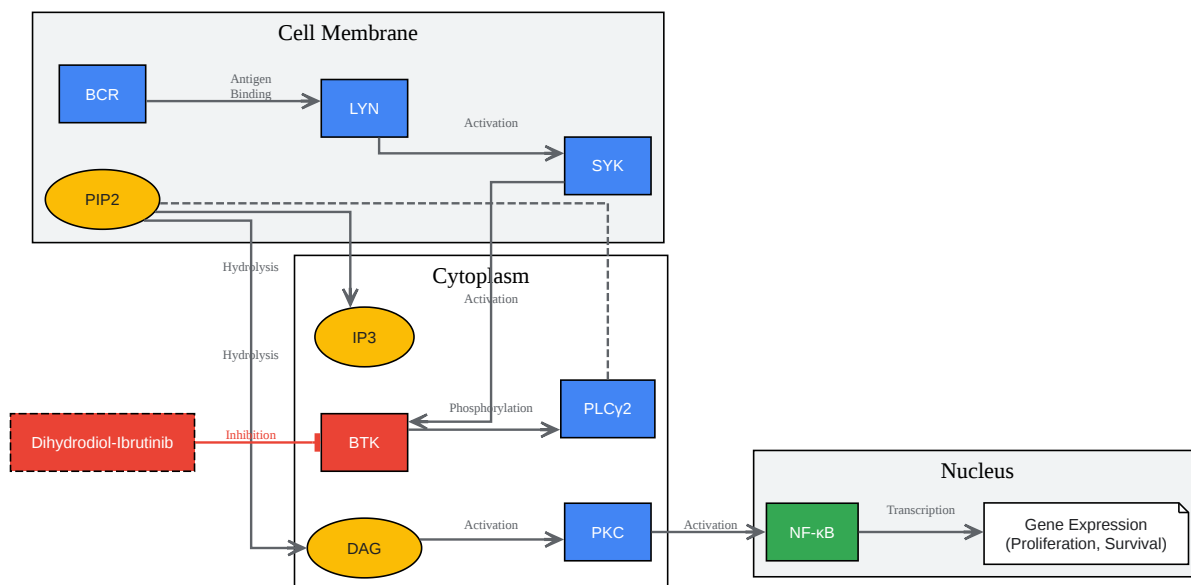
The following table summarizes the comparative inhibitory activity of Ibrutinib and its metabolite, **Dihydrodiol-Ibrutinib**, against BTK. This data is essential for interpreting screening results and understanding the relative potency of the metabolite.

Compound	Target	Assay Type	IC50 (nM)	Relative Potency (to Ibrutinib)	Reference
Ibrutinib	BTK	Biochemical	0.5	1	[6]
Dihydrodiol-Ibrutinib	BTK	Biochemical	~7.5	~1/15	[1] [4] [5]

Note: The IC50 value for **Dihydrodiol-Ibrutinib** is an approximation based on the reported 15-fold lower potency compared to Ibrutinib.

Signaling Pathway

The diagram below illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK. Inhibition of BTK by compounds like Ibrutinib and its active metabolites disrupts downstream signaling cascades that are critical for B-cell proliferation, survival, and adhesion.



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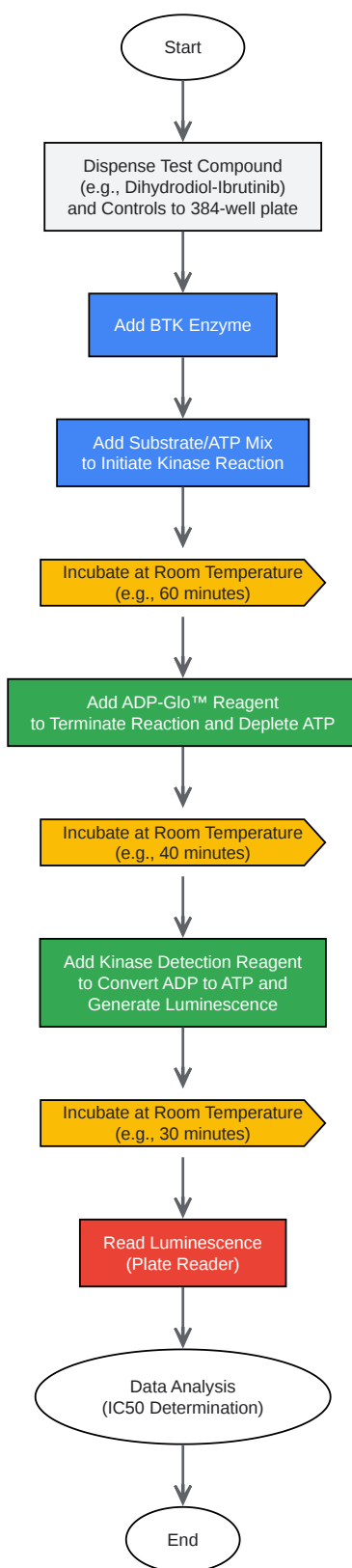
BTK Signaling Pathway and Inhibition.

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for BTK Activity

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a luminescent-based assay with high sensitivity and a broad dynamic range, making it ideal for HTS.

Workflow Diagram:



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ADP-Glo™ Kinase Assay Workflow.

Materials:

- BTK Kinase Enzyme System (e.g., Promega)
- ADP-Glo™ Kinase Assay Kit (e.g., Promega)
- **Dihydrodiol-Ibrutinib** and Ibrutinib (as a control)
- 384-well white assay plates
- Multichannel pipettes and reagent reservoirs
- Plate reader with luminescence detection capabilities

Protocol:

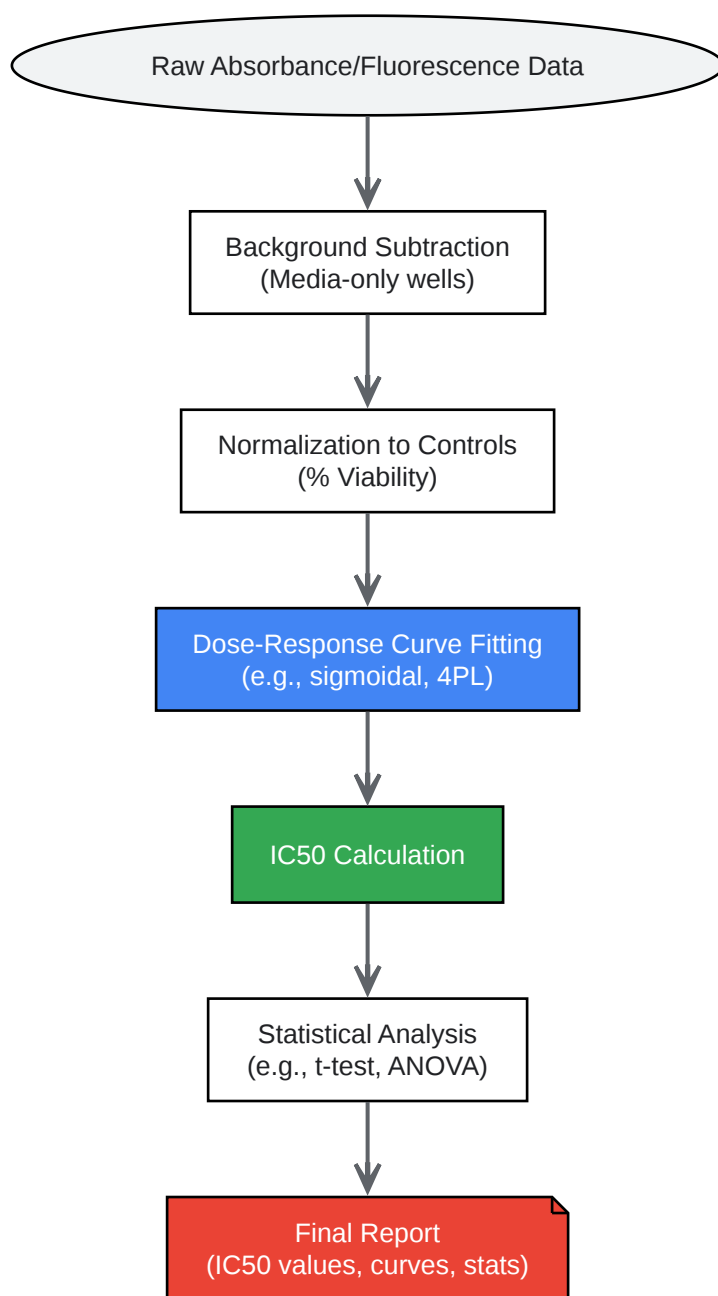
- **Compound Preparation:** Prepare a serial dilution of **Dihydrodiol-Ibrutinib** and Ibrutinib in a suitable solvent (e.g., DMSO) at 100x the final desired concentration.
- **Assay Plate Preparation:** Dispense 0.5 µL of each compound concentration into the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
- **Enzyme and Substrate/ATP Preparation:**
 - Prepare the BTK enzyme solution in kinase reaction buffer.
 - Prepare the substrate (e.g., poly(E,Y)4:1) and ATP solution in kinase reaction buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate and ATP.
- **Kinase Reaction:**
 - Add 2.5 µL of the BTK enzyme solution to each well.
 - Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.
 - Mix the plate gently and incubate at room temperature for 60 minutes.

- Signal Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Cell Proliferation/Viability Assay

This assay measures the effect of **Dihydrodiol-Ibrutinib** on the proliferation and viability of a relevant B-cell lymphoma cell line that is dependent on BTK signaling (e.g., TMD8, REC-1).

Logical Relationship Diagram for Data Analysis:



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Cell-Based Assay Data Analysis Logic.

Materials:

- BTK-dependent B-cell lymphoma cell line (e.g., TMD8)
- Complete cell culture medium

- **Dihydrodiol-Ibrutinib** and Ibrutinib
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)
- 96- or 384-well clear or white-walled, clear-bottom tissue culture plates
- Multichannel pipettes
- Plate reader (absorbance, fluorescence, or luminescence, depending on the chosen reagent)

Protocol:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed the cells into the wells of a microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of culture medium.
 - Incubate for 24 hours to allow cells to adhere and resume growth.
- Compound Treatment:
 - Prepare serial dilutions of **Dihydrodiol-Ibrutinib** and Ibrutinib in culture medium.
 - Add 50 µL of the compound dilutions to the respective wells. The final volume in each well should be 100 µL. Include vehicle-treated control wells.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Viability Measurement:
 - Equilibrate the plates and the viability reagent to room temperature.
 - Add the viability reagent to each well according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add a volume equal to the volume of media in the well).

- Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis:
 - Subtract the background signal (from wells with media only).
 - Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control wells.
 - Determine the IC50 value by fitting the dose-response data to a suitable model.

Conclusion

The provided protocols offer robust and reliable methods for the high-throughput screening of **Dihydrodiol-Ibrutinib** activity. The biochemical assay allows for a direct measurement of BTK inhibition, while the cell-based assay provides insights into the compound's effect in a more physiologically relevant context. By employing these assays, researchers can effectively characterize the pharmacological profile of this key Ibrutinib metabolite, contributing to a deeper understanding of Ibrutinib's mechanism of action and overall clinical profile.

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